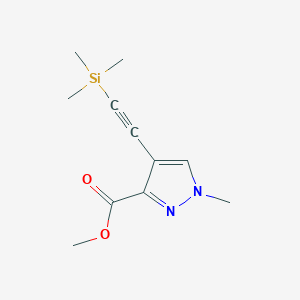

Methyl 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole-3-carboxylate

Description

Methyl 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole-3-carboxylate (CAS: 1354705-91-1) is a pyrazole derivative featuring a trimethylsilyl-protected ethynyl group at the 4-position and a methyl ester at the 3-position. The trimethylsilyl (TMS) group enhances steric protection and modulates electronic properties, making this compound valuable in organic synthesis, particularly in cross-coupling reactions or as a precursor for functional materials .

Properties

IUPAC Name |

methyl 1-methyl-4-(2-trimethylsilylethynyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2Si/c1-13-8-9(6-7-16(3,4)5)10(12-13)11(14)15-2/h8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFQQQMGAULKSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)OC)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Reactions

This method begins with a methyl-substituted pyrazole core, such as 1-methyl-1H-pyrazole-3-carboxylate , which undergoes subsequent ethynylation at the 4-position. The critical steps include:

-

Sonogashira Coupling : Introduction of the trimethylsilyl (TMS) ethynyl group via palladium-catalyzed cross-coupling between a halogenated pyrazole intermediate (e.g., 4-bromo-1-methyl-1H-pyrazole-3-carboxylate) and trimethylsilyl acetylene.

-

Esterification : Methylation of the carboxylic acid precursor using methyl chloroformate or dimethyl sulfate under basic conditions.

Reaction Conditions and Optimization

-

Catalyst System : Pd(PPh₃)₄ (5 mol%) with CuI (10 mol%) in triethylamine.

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.

-

Yield : 30–45% for the Sonogashira step, limited by competing homocoupling of TMS acetylene.

Table 1: Representative Sonogashira Coupling Parameters

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 12–24 hours |

| Pd Catalyst | Pd(PPh₃)₄ |

| Ligand | None |

| Base | Triethylamine |

| Isolated Yield | 30–45% |

De Novo Pyrazole Synthesis via Enynone Intermediates

Three-Step Methodology

A more efficient route involves constructing the pyrazole ring from alkynylated precursors, as demonstrated by Pankova et al.:

-

Synthesis of Enynones :

-

React bis(trimethylsilyl)acetylene with arylacetyl chlorides to form β,γ-alkynyl ketones (enynones).

-

Example :

-

-

Hydrazine Condensation :

-

Esterification :

-

Introduce the methyl carboxylate group via ester exchange or direct methylation.

-

Critical Reaction Parameters

-

Hydrazine Type : Arylhydrazines yield 5-alkynylpyrazoles exclusively, while alkylhydrazines produce mixtures of 3- and 5-substituted products.

-

Temperature : 80°C for arylhydrazines; room temperature for alkylhydrazines.

Table 2: Enynone-Based Synthesis Outcomes

| Hydrazine Type | Product Ratio (5:3) | Yield (%) |

|---|---|---|

| Arylhydrazines | >99:1 | 73–79 |

| Alkylhydrazines | 3:1 to 4:1 | 68–75 |

Industrial-Scale Considerations

Catalytic Efficiency and Cost

Purification Challenges

-

Column Chromatography : Essential for separating regioisomers but impractical at scale.

-

Alternative Methods : Crystallization from hexane/ethyl acetate mixtures improves scalability.

Emerging Methodologies

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole-3-carboxylate has the molecular formula and a molecular weight of 236.34 g/mol. The compound is characterized by a pyrazole core, which is modified with a trimethylsilyl ethynyl group and a methyl ester functionality.

Applications in Organic Synthesis

-

Building Block for Complex Molecules

- The compound serves as an essential building block in the synthesis of more complex organic molecules, particularly those containing pyrazole rings. Its reactivity allows for modifications that lead to various derivatives useful in pharmaceuticals.

-

Synthesis of Agrochemicals

- This compound can be utilized in the development of agrochemicals, where its derivatives exhibit herbicidal and fungicidal properties. This application is critical in enhancing crop protection strategies.

-

Catalysis

- The compound has been investigated as a catalyst in various organic reactions, including cross-coupling reactions that are fundamental in the synthesis of pharmaceutical compounds.

Medicinal Chemistry Applications

-

Antitumor Activity

- Research indicates that derivatives of this compound demonstrate significant antitumor activity. For instance, studies have shown that certain modifications enhance its efficacy against specific cancer cell lines, making it a candidate for further development in cancer therapy.

-

Anti-inflammatory Properties

- The compound's structural features allow it to interact with biological targets involved in inflammatory pathways. Preliminary studies suggest potential applications as an anti-inflammatory agent, warranting further investigation into its mechanisms of action.

Case Study 1: Synthesis of Pyrazole Derivatives

A study published in a peer-reviewed journal reported the synthesis of various pyrazole derivatives using this compound as a starting material. The derivatives exhibited enhanced biological activity against multiple cancer cell lines, highlighting the compound's utility in medicinal chemistry.

Case Study 2: Agrochemical Development

In another research project focusing on agrochemicals, modifications of this compound were tested for their efficacy as herbicides. Results indicated that certain derivatives exhibited significant herbicidal activity, suggesting potential applications in agricultural practices.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Comparative Insights:

Steric and Electronic Effects: The TMS-ethynyl group in the target compound provides steric bulk and electron-donating effects, contrasting with the electron-withdrawing CF₃ group in Analog 2. This difference impacts reactivity in cross-coupling reactions (e.g., Sonogashira) and stability under acidic/basic conditions . Ethyl vs. methyl esters (Analog 1 vs. Target) influence solubility and metabolic profiles. Ethyl esters generally exhibit higher lipophilicity, which may enhance membrane permeability in drug design .

Thermal and Chemical Stability: The TMS group in the target compound likely confers higher thermal stability compared to non-silylated analogs (e.g., Analog 3).

Synthetic Utility :

- The target compound’s TMS-ethynyl group is amenable to desilylation for generating terminal alkynes, a critical step in click chemistry. In contrast, Analog 4’s nitro group allows for reduction to amines, enabling diverse derivatization pathways .

Biological Activity

Methyl 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole-3-carboxylate (CAS No. 1354705-91-1) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H16N2O2Si

- Molecular Weight : 236.34 g/mol

- IUPAC Name : Methyl 1-methyl-4-(2-trimethylsilylethynyl)pyrazole-3-carboxylate

- Canonical SMILES : CN1C=C(C(=N1)C(=O)OC)C#CSi(C)C

- Boiling Point : 311.1 ± 42.0 °C at 760 mmHg

- Density : 1.0 ± 0.1 g/cm³

Biological Activity Overview

This compound is part of the pyrazole family, known for diverse pharmacological activities. Pyrazole derivatives have been extensively studied for their roles in various biological processes, including anti-inflammatory, antibacterial, and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit key signaling pathways involved in tumor growth:

| Compound | Target | Effect |

|---|---|---|

| Methyl 1-methyl-4-(trimethylsilyl)ethynyl pyrazole | BRAF(V600E), EGFR | Inhibition of tumor cell proliferation |

| Other Pyrazoles | Aurora-A kinase | Induction of apoptosis in cancer cells |

The compound has demonstrated effectiveness in inhibiting cancer cell lines such as MCF-7 and MDA-MB-231, suggesting potential for breast cancer treatment through combination therapies with established chemotherapeutics like doxorubicin .

Anti-inflammatory and Antibacterial Activities

In addition to anticancer properties, pyrazole derivatives exhibit significant anti-inflammatory and antibacterial effects. For example, studies have shown that certain pyrazoles can reduce inflammatory markers in vitro and demonstrate activity against various bacterial strains:

| Activity Type | Mechanism | Example |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduction in TNF-alpha levels |

| Antibacterial | Disruption of bacterial cell wall synthesis | Effective against Staphylococcus aureus |

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the pyrazole core or substituents can enhance or diminish activity:

- Trimethylsilyl Group : Enhances lipophilicity and bioavailability.

- Ethynyl Substituent : Contributes to the compound's interaction with target proteins.

Research findings suggest that optimizing these structural features could lead to more potent derivatives with improved pharmacokinetic profiles .

Study on Antitumor Activity

A notable study evaluated the efficacy of methyl 1-methyl-4-(trimethylsilyl)ethynyl pyrazole in combination with doxorubicin on breast cancer cell lines. The results indicated a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone. The study utilized the Combination Index method to assess interactions between the drugs, revealing a significant reduction in cell viability at lower concentrations .

Evaluation of Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives, including methyl 1-methyl-4-(trimethylsilyl)ethynyl pyrazole. The compound was tested for its ability to inhibit the production of pro-inflammatory cytokines in macrophage cultures. Results showed a marked decrease in TNF-alpha and IL-6 levels, supporting its potential use in treating inflammatory diseases .

Chemical Reactions Analysis

Deprotection of the Trimethylsilyl (TMS) Ethynyl Group

The TMS-protected ethynyl group serves as a stable precursor for generating terminal alkynes. Deprotection is achieved using tetrabutylammonium fluoride (TBAF), yielding a reactive terminal alkyne for subsequent cross-coupling reactions.

Reaction Conditions

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| TBAF (1.0 M) | THF | RT, 2 h | 92% |

This reaction is critical for accessing intermediates in Sonogashira couplings or cycloadditions .

Sonogashira Coupling

After deprotection, the terminal alkyne undergoes Sonogashira cross-coupling with aryl/heteroaryl halides. This reaction is pivotal for constructing conjugated systems.

Example Reaction

Reaction of the deprotected alkyne with 4-iodopyridine under standard Sonogashira conditions:

textAlkyne + 4-iodopyridine → 1-methyl-4-(pyridin-4-ylethynyl)-1H-pyrazole-3-carboxylate

Optimized Conditions

| Catalyst System | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 85% |

This method enables modular synthesis of biarylacetylene derivatives .

Ester Functionalization

The methyl ester undergoes hydrolysis or transesterification, providing access to carboxylic acids or alternative esters.

Hydrolysis to Carboxylic Acid

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| LiOH (2.0 M) | H₂O/THF, 60°C, 6 h | 78% |

The resulting carboxylic acid can be further functionalized via amidation or decarboxylation .

Cycloaddition Reactions

The terminal alkyne participates in [3+2] cycloadditions with azides (Huisgen reaction) under copper catalysis, forming triazole-linked pyrazole derivatives.

Click Chemistry Example

textAlkyne + Benzyl azide → 1-methyl-4-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-pyrazole-3-carboxylate

Conditions

| Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| CuSO₄ | t-BuOH | RT, 12 h | 89% |

This reaction expands utility in bioorthogonal chemistry and drug discovery .

Nucleophilic Substitution at the Ethynyl Position

The terminal alkyne can act as a nucleophile in substitution reactions. For example, reaction with alkyl halides forms alkylated derivatives.

Alkylation Example

| Substrate | Reagent | Solvent | Yield | Source |

|---|---|---|---|---|

| Propargyl bromide | K₂CO₃ | DMF | 76% |

Stability and Handling

The TMS-ethynyl group enhances stability during storage and handling. The compound is stable under ambient conditions but sensitive to strong acids/bases due to the ester and silyl groups .

Q & A

Advanced Question

- Refinement software : Use SHELXL for small-molecule refinement, iteratively adjusting parameters to minimize R-factors (<0.05 for high-quality data) .

- Validation tools : Mercury CSD 2.0 aids in visualizing packing patterns and comparing bond lengths/angles with database entries .

- Cross-validation : Correlate crystallographic data with NMR/IR to resolve ambiguities (e.g., unexpected bond angles due to steric hindrance) .

What safety precautions are necessary when handling trimethylsilyl acetylene derivatives?

Basic Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents .

- Waste disposal : Collect silyl-containing waste separately for professional treatment, as they may hydrolyze to release hazardous siloxanes .

What are common impurities encountered during synthesis, and how can they be removed?

Advanced Question

- Unreacted starting materials : Detectable via TLC. Remove by silica gel chromatography (e.g., 10–30% ethyl acetate in hexane) .

- Desilylation byproducts : Hydrolysis of the trimethylsilyl group may occur; monitor via ¹H NMR (loss of δ ~0.2 ppm peak). Repurify via recrystallization .

- Oligomers : High-resolution MS identifies dimers/trimers. Gradient elution in HPLC effectively isolates the target compound .

How does the electron-withdrawing effect of the trimethylsilyl group influence reactivity?

Advanced Question

The trimethylsilyl (TMS) group stabilizes the ethynyl moiety via σ-π conjugation, enhancing its participation in click chemistry (e.g., copper-catalyzed cycloadditions). However, the TMS group may sterically hinder reactions at the pyrazole 4-position. shows similar TMS-substituted pyrazoles forming triazole hybrids with high regioselectivity . Computational studies (e.g., DFT) can model electronic effects, though direct data is limited in the evidence.

What computational methods aid in predicting the compound's electronic properties?

Advanced Question

- DFT calculations : Model HOMO/LUMO energies to predict reactivity in cross-coupling or cycloaddition reactions.

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) if the compound is a drug candidate.

- Crystal structure prediction : Mercury CSD 2.0 identifies packing motifs and void spaces, aiding in co-crystal design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.